(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
Overview
Description
“(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and molecular modeling. It has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol .
Physical And Chemical Properties Analysis
“(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate” has a molecular weight of 305.37 g/mol . It should be stored in a dry environment between 2-8°C . Unfortunately, specific physical and chemical properties like melting point, solubility, and spectral data were not found in the available resources.
Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthetic Routes : A study describes the synthesis of (+/-)-cis-5-arylcarbamoyl-2-ethoxycarbonylpyrrolidines and further separation to obtain enantiopure pyrrolidines, demonstrating a method for preparing (2S,5R)-(-)-7 and other pyrrolidine derivatives with potential applications in organic synthesis (Ping-An Wang et al., 2007).
Biological and Pharmacological Research
- Antimicrobial Activity : Microwave-assisted synthesis of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, has been explored for antimicrobial activities. This highlights the compound's role in developing new antimicrobial agents (K. Sreekanth & A. Jha, 2020).
Application in Organic Synthesis and Ligand Chemistry
- Enantioselective Biotransformations : The use of amidase-catalyzed hydrolysis for kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide into enantiomerically pure compounds underscores the utility of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate in asymmetric synthesis and the preparation of drug-like molecules (Peng Chen et al., 2012).
Catalysis and Material Science
- Coordination Chemistry : The synthesis of ligands from pyrrolidine derivatives, including the creation of a chiral bisoxazine ligand from 3,4-diethylpyrrole-2,5-dicarboxylic acid, illustrates the compound's significance in developing novel ligands for catalysis and material science applications (C. Mazet & L. Gade, 2003).
Safety And Hazards
The compound is labeled with a warning signal word . Hazard statements indicate that it may be harmful if swallowed, in contact with skin, or if inhaled (H302-H312-H332) . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing hands thoroughly after handling (P264) .
properties
IUPAC Name |
diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUSEIANLSWKPY-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate |
Synthesis routes and methods
Procedure details
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